molecular formula C7H9NO3S B2504166 Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 40235-78-7

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2504166
CAS No.: 40235-78-7
M. Wt: 187.21
InChI Key: UFBOGAZZRCCCND-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

Thiazoles, including Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . They are known to play a significant role in biochemical reactions, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazoles have been shown to have diverse biological activities, including antimicrobial and antifungal activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazoles are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Thiazoles are known to have various biological activities, suggesting that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Thiazoles are known to have various biological activities, suggesting that they may have dose-dependent effects .

Metabolic Pathways

Thiazoles are known to be involved in various metabolic processes .

Transport and Distribution

Thiazoles are known to interact with various transporters and binding proteins .

Subcellular Localization

Thiazoles are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through multiple steps. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl chloroacetate and thiourea in the presence of a base. The reaction mixture is then refluxed, followed by acidification to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of ethyl 2-oxo-4-methyl-1,3-thiazole-5-carboxylate.

    Reduction: Formation of ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-methanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific hydroxyl and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of important pharmaceutical compounds further highlights its significance in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBOGAZZRCCCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

25 g of chlorocarbonylsulphenyl chloride was added dropwise to 25 g of ethyl 3-aminocrotonate in 300 ml of toluene while being cooled with ice. The solution was heat-refluxed for 2 hours, and then cooled. The crystals precipitated were collected through filtration, and then washed twice with toluene to obtain 22.3 g of 4-methyl-5-ethoxycarbonyl-2-thiazolone as purple crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

84 g of ethyl thiocarbamate were added to 500 ml of dioxane and then 168 g of ethyl α-bromoacetylacetate was added thereto dropwise. The mixture was refluxed for 4 hours and the solvent was then evaporated under reduced pressure. The solid residue was crystallized from benzene to obtain 72g of 5-ethoxycarbonyl-4-methyl-4-thiazoline-2-one in the form of white crystals melting at 172°C.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two

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